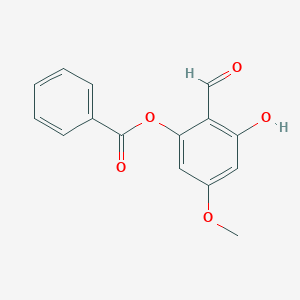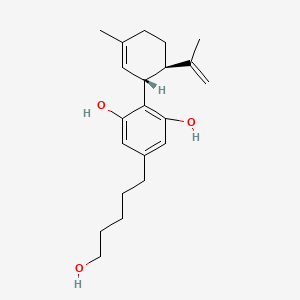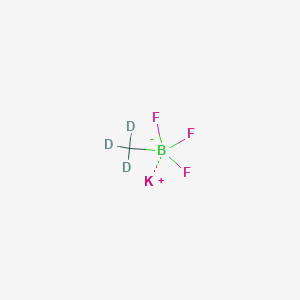
2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzoyloxy, hydroxy, and methoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the esterification of 6-hydroxy-4-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Another method involves the use of oxidative coupling reactions. For instance, the oxidative coupling of 6-hydroxy-4-methoxybenzaldehyde with benzoyl peroxide in the presence of a catalyst such as iodine can also yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Benzoyloxy)-6-oxo-4-methoxybenzaldehyde.
Reduction: 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzyl alcohol.
Substitution: 2-(Benzoyloxy)-6-hydroxy-4-aminobenzaldehyde (if methoxy is substituted with an amino group).
Wissenschaftliche Forschungsanwendungen
2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The presence of the benzoyloxy group can enhance its ability to interact with biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzoyloxy)benzaldehyde: Lacks the hydroxy and methoxy groups, making it less versatile in terms of chemical reactivity.
6-Hydroxy-4-methoxybenzaldehyde: Lacks the benzoyloxy group, which may reduce its potential biological activity.
4-Methoxybenzaldehyde: Lacks both the hydroxy and benzoyloxy groups, limiting its applications in research and industry.
Uniqueness
2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(2-formyl-3-hydroxy-5-methoxyphenyl) benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-19-11-7-13(17)12(9-16)14(8-11)20-15(18)10-5-3-2-4-6-10/h2-9,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCOFOSFUKKPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-](/img/new.no-structure.jpg)



